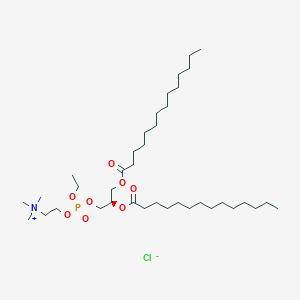

14:0 EPC chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C38H77ClNO8P |

|---|---|

分子量 |

742.4 g/mol |

IUPAC 名称 |

2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride |

InChI |

InChI=1S/C38H77NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2;/h36H,7-35H2,1-6H3;1H/q+1;/p-1/t36-,48?;/m1./s1 |

InChI 键 |

KWNHEFTXCQPKSD-CZDORXJLSA-M |

手性 SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-] |

规范 SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine Chloride (DMEPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (DMEPC) is a cationic derivative of the naturally occurring phospholipid, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). As a member of the O-alkyl phosphatidylcholine family, DMEPC represents a class of chemically stable, biodegradable lipids with low toxicity.[1] Its unique structural features, including a fixed positive charge on the headgroup, make it a valuable tool in various research and pharmaceutical applications, particularly in the formation of bicelles and as a component of drug and gene delivery systems. This technical guide provides a comprehensive overview of the known properties and methodologies associated with DMEPC.

Core Physicochemical Properties

The defining characteristics of DMEPC are summarized in the table below, providing a clear reference for its physical and chemical attributes.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₇₇NO₈PCl | [1] |

| Formula Weight | 742.447 g/mol | [1] |

| CAS Number | 186492-53-5 | [1] |

| Purity | >99% | [1] |

| Appearance | Powder | [2] |

| Storage Temperature | -20°C | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Critical Micelle Concentration (CMC) | Data not available |

Experimental Protocols

Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine (Precursor)

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

Myristic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Silica gel

-

Methanol

-

Chloroform

-

Ethyl acetate

-

Acetone

Procedure:

-

Preparation of Silica-GPC Complex: A solution of GPC in methanol is added dropwise to silica gel. The mixture is then concentrated under vacuum.[1]

-

Steglich Esterification: The silica-GPC complex is mixed with myristic acid, DCC, and DMAP in chloroform. The reaction mixture is purged with nitrogen, sealed, and heated with stirring.[1]

-

Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The crude product is then purified by sequential recrystallization from ethyl acetate and acetone to yield high-purity DMPC.[1]

Diagram of DMPC Synthesis Workflow:

Characterization Techniques

A suite of analytical methods can be employed to characterize the structure and purity of DMEPC, drawing from established protocols for similar phospholipids.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Used to confirm the chemical structure of the lipid, including the presence of the myristoyl chains and the ethyl group on the phosphocholine headgroup.[1]

-

³¹P NMR: Provides information about the phosphate group environment and can be used to assess purity.[1]

Mass Spectrometry (MS):

-

UPLC-MS/MS and MALDI-TOF MS: These techniques are used to determine the molecular weight and confirm the identity of the synthesized lipid.[1]

Chromatography:

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A suitable method for the purity assessment and quantification of cationic lipids that lack a UV chromophore.[3]

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Can also be used to determine the purity of the final product.[1]

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Used to determine the phase transition temperature (Tm) of the lipid, which is a critical parameter for its application in liposomes and other delivery systems.[1]

Diagram of Analytical Workflow:

Applications in Drug and Gene Delivery

Cationic lipids like DMEPC are integral to the development of non-viral vectors for the delivery of therapeutic molecules such as DNA, RNA, and proteins.[4] The positive charge of the lipid facilitates the complexation with negatively charged nucleic acids and enhances the interaction with the negatively charged cell surface, promoting cellular uptake.[5]

Cellular Uptake and Intracellular Trafficking

The cellular uptake of cationic lipid-based nanoparticles is a complex process that can occur through various endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis.[3][6] Upon internalization, the cationic lipid plays a crucial role in destabilizing the endosomal membrane, which is essential for the release of the therapeutic cargo into the cytoplasm.[5] It is proposed that the interaction between the cationic lipid and anionic lipids in the endosomal membrane can induce the formation of non-bilayer lipid structures, leading to membrane disruption.[7]

Diagram of Cationic Lipid-Mediated Cellular Uptake:

Interaction with Cellular Signaling Pathways

Cationic lipids are not merely passive delivery vehicles; they can actively engage with and modulate intracellular signaling pathways.[4] The introduction of a high density of positive charges at the cell surface can be interpreted as a danger signal, triggering pro-apoptotic and pro-inflammatory cascades.[1] Understanding the relationship between the specific chemical structure of a cationic lipid and its impact on these signaling pathways is crucial for designing safe and effective delivery systems. While specific signaling pathways directly modulated by DMEPC have not been detailed in the available literature, the general principles of cationic lipid interactions provide a framework for future investigation.

Conclusion

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride is a promising cationic lipid with applications in biophysical research and drug delivery. While a complete physicochemical profile and specific biological interaction data are still emerging, the information available for its parent compound and other cationic lipids provides a strong foundation for its use and further study. The experimental protocols and analytical methods outlined in this guide offer a starting point for researchers and drug development professionals to effectively work with and characterize this versatile molecule. Further research is warranted to fully elucidate its properties and biological activities.

References

- 1. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Cationic liposomal lipids: from gene carriers to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. liposomes.ca [liposomes.ca]

- 6. Insight into mechanisms of cellular uptake of lipid nanoparticles and intracellular release of small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 14:0 EPC Chloride: Structure, Characteristics, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) is a synthetic cationic lipid that has garnered significant interest in the fields of drug delivery and biomedical research. Its unique amphiphilic structure, combining a positively charged headgroup with two saturated 14-carbon acyl chains, allows for the formation of stable liposomes and lipid nanoparticles. These structures are capable of encapsulating and delivering a variety of therapeutic molecules, including nucleic acids and small molecule drugs, into cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and key applications of this compound, with a focus on its role in drug delivery systems.

Chemical Structure and Properties

This compound is a derivative of phosphatidylcholine, where the methyl group on the phosphate is replaced by an ethyl group, and both fatty acid chains are myristic acid (14:0). This modification imparts a permanent positive charge to the molecule.

Chemical Name: 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride Synonyms: 14:0 EPC (Cl Salt), DMPC-Et CAS Number: 186492-53-5 Molecular Formula: C₃₈H₇₇ClNO₈P Molecular Weight: 742.45 g/mol

The structure of this compound consists of a chiral glycerol backbone. The sn-1 and sn-2 positions are esterified with myristic acid, a saturated fatty acid with 14 carbon atoms. The sn-3 position is linked to a phosphocholine headgroup, which is further modified with an ethyl group, resulting in a quaternary ammonium cation. This positive charge is counterbalanced by a chloride anion.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its function in forming stable and effective drug delivery vehicles. While specific experimental data for 14:0 EPC is limited, the properties of the closely related 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) provide valuable insights.

| Property | Value (or estimate based on DMPC) | Reference |

| Form | Powder | [1] |

| Purity | >99% (TLC) | [1] |

| Storage Temperature | -20°C | [1] |

| Melting Transition Temperature (Tm) | ~23-37.6°C (for DMPC) | [2][3][4][5] |

| Solubility | Soluble in ethanol | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, likely involving the esterification of a glycerophosphocholine backbone. A common method for the synthesis of similar phospholipids like DMPC is the Steglich esterification.[3][4][5]

Experimental Protocol: Synthesis of a 1,2-diacyl-sn-glycero-3-phosphocholine (adapted from DMPC synthesis)

This protocol describes the synthesis of a 1,2-diacyl-sn-glycero-3-phosphocholine, which is analogous to the synthesis of this compound. The key difference would be the starting material, which would be sn-glycero-3-ethylphosphocholine instead of sn-glycero-3-phosphocholine.

Materials:

-

sn-glycero-3-ethylphosphocholine

-

Myristic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Chloroform

-

Silica gel

Procedure:

-

Preparation of the Silica-GPC Complex: A solution of sn-glycero-3-ethylphosphocholine in methanol is added dropwise to silica gel. The mixture is then concentrated under vacuum to obtain a dry silica-gpc complex.[5]

-

Steglich Esterification: The silica-gpc complex is suspended in chloroform. Myristic acid, DCC, and DMAP are added to the mixture. The reaction is carried out under an inert atmosphere (e.g., nitrogen) with stirring at a controlled temperature (e.g., 45°C) for an extended period (e.g., 72 hours).[5]

-

Purification: The crude product is purified to remove byproducts and unreacted starting materials. This can be achieved through sequential recrystallization from appropriate solvents like ethyl acetate and acetone.[3][4][5]

-

Characterization: The final product is characterized using various analytical techniques to confirm its structure and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR): To confirm the chemical structure and identify characteristic peaks of the acyl chains, glycerol backbone, and the ethylphosphocholine headgroup.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the molecule.[4]

-

High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD): To assess the purity of the final compound.[2][5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized lipid.[4]

-

Applications in Drug Delivery

This compound is primarily utilized as a cationic lipid for the formulation of liposomes and lipid nanoparticles for drug delivery. Its positive charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake of the encapsulated therapeutic cargo.

Liposome Formulation

Liposomes are vesicular structures composed of one or more lipid bilayers. Cationic liposomes formulated with this compound can encapsulate both hydrophilic drugs in their aqueous core and lipophilic drugs within the lipid bilayer.

The thin-film hydration method is a widely used technique for preparing liposomes.

Materials:

-

This compound

-

Co-lipids (e.g., cholesterol, DOPE)

-

Chloroform or a chloroform/methanol mixture

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Drug to be encapsulated

Procedure:

-

Lipid Film Formation: The desired amounts of this compound and any co-lipids are dissolved in an organic solvent (e.g., chloroform) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[7]

-

Hydration: The lipid film is hydrated with an aqueous buffer, which may contain the hydrophilic drug to be encapsulated. The hydration process is typically carried out above the lipid's phase transition temperature (Tm) with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).[7]

-

Size Reduction (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes. This process yields small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[7]

-

Purification: Non-encapsulated drug is removed from the liposome suspension using techniques such as dialysis, gel filtration chromatography, or centrifugation.[7]

The resulting liposomes should be characterized for several key parameters:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to determine the surface charge of the liposomes, which influences their stability and interaction with cells.

-

Encapsulation Efficiency: The percentage of the initial drug that is successfully encapsulated within the liposomes. This is often determined by separating the encapsulated from the unencapsulated drug and quantifying the amount of drug in the liposomes.

-

Morphology: Visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM.

Biological Activity and Signaling Pathways

The primary biological activity of this compound in drug delivery is its ability to facilitate the entry of therapeutic molecules into cells. As a cationic lipid, it interacts with the negatively charged components of the cell membrane, such as proteoglycans, leading to cellular uptake.

Cationic Lipid-Mediated Cellular Uptake

The cellular uptake of lipoplexes (complexes of cationic lipids and nucleic acids) or cationic liposomes is a complex process that is thought to occur primarily through endocytosis.

Caption: Generalized pathway for cationic liposome-mediated drug delivery.

The process begins with the electrostatic interaction between the positively charged liposome and the negatively charged cell surface. This interaction triggers one of several endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. Once inside the cell, the liposome is enclosed within an endosome. For the therapeutic cargo to be effective, it must escape the endosome before it fuses with a lysosome, where enzymatic degradation would occur. The "proton sponge" effect is a proposed mechanism for endosomal escape, where the cationic lipids buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the cargo into the cytoplasm.

Potential for Inflammatory and Apoptotic Signaling

It is important to note that cationic lipids can also trigger intracellular signaling pathways that may lead to pro-inflammatory and pro-apoptotic responses. A high density of positive charges on the cell surface can be recognized as a danger signal, potentially activating cascades that are normally initiated by endogenous cationic compounds. This is a critical consideration in the design of cationic lipid-based drug delivery systems, as the balance between transfection efficiency and cytotoxicity must be carefully optimized.

Experimental Workflow for Evaluating In Vitro Efficacy

To assess the efficacy of a this compound-based drug delivery system, a series of in vitro experiments are typically performed.

Caption: Experimental workflow for in vitro evaluation of 14:0 EPC formulations.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its well-defined chemical structure and cationic nature make it an effective component of lipid-based drug delivery systems. A thorough understanding of its physicochemical properties, synthesis, and biological interactions is essential for the rational design of novel and effective therapies. The experimental protocols and workflows described in this guide provide a foundation for the successful application of this compound in a research and development setting. Further investigation into the specific biological effects and signaling pathways modulated by this compound will continue to refine its application and enhance its therapeutic potential.

References

- 1. 14:0 EPC (Cl Salt) Avanti Research™ - A Croda Brand | 186492-53-5 [sigmaaldrich.com]

- 2. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 3. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. brieflands.com [brieflands.com]

The Role of 14:0 EPC Chloride in Advanced Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the effective delivery of active pharmaceutical ingredients (APIs) to their target sites remains a paramount challenge. Cationic lipids have emerged as a pivotal class of excipients in the formulation of non-viral drug delivery systems, particularly for nucleic acids and other challenging molecules. Among these, 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) has garnered significant attention. This synthetic, acyl cationic lipid is prized for its biocompatibility, low toxicity, and biodegradability, making it a compelling candidate for clinical and research applications.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound in drug delivery, supported by experimental protocols and quantitative data.

Physicochemical Properties of this compound

This compound is a derivative of phosphatidylcholine, a major component of biological membranes. Its structure features two myristoyl (14:0) fatty acid chains, a glycerol backbone, and a positively charged ethylphosphocholine headgroup. This amphipathic nature is central to its function in forming lipid bilayers.

| Property | Value | Reference |

| Chemical Name | 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride | |

| Synonyms | 14:0 EPC (Cl Salt) | |

| CAS Number | 186492-53-5 | |

| Molecular Formula | C38H77NO8PCl | |

| Molecular Weight | 742.45 g/mol | |

| Form | Powder | |

| Storage Temperature | -20°C |

Mechanism of Action in Drug Delivery

The primary mechanism of action of this compound in drug delivery revolves around its ability to form cationic liposomes. These liposomes serve as vesicles to encapsulate and transport therapeutic payloads. The process can be delineated into several key stages:

-

Liposome Formulation and Drug Encapsulation: this compound, often in combination with helper lipids like cholesterol and neutral phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), self-assembles into a lipid bilayer in an aqueous environment.[3] The positively charged surface of these liposomes facilitates the encapsulation of negatively charged molecules, such as DNA and RNA, through electrostatic interactions, forming what are known as "lipoplexes". Hydrophobic drugs can be entrapped within the lipid bilayer, while hydrophilic drugs are encapsulated in the aqueous core.

-

Cellular Interaction and Uptake: The net positive charge of 14:0 EPC-containing liposomes promotes interaction with the negatively charged proteoglycans on the surface of cell membranes.[4] This electrostatic attraction enhances the likelihood of cellular uptake, which primarily occurs through endocytosis.[5]

-

Endosomal Escape: Following endocytosis, the liposome-drug complex is enclosed within an endosome. For the therapeutic agent to exert its effect, it must be released from the endosome into the cytoplasm. The cationic nature of 14:0 EPC is thought to play a crucial role in this "endosomal escape." It is hypothesized that the cationic lipids interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures that facilitate the release of the encapsulated drug into the cytosol.[6]

-

Intracellular Drug Release: Once in the cytoplasm, the drug can be released from the liposome through various mechanisms, including diffusion across the lipid bilayer or destabilization of the liposome structure due to the intracellular environment. The released drug is then free to engage with its molecular target.

Quantitative Data on this compound Formulations

The physicochemical characteristics of liposomes are critical determinants of their in vivo performance. The following table summarizes characterization data for a lipid nanoparticle (LNP) formulation containing 14:0 EPC for DNA delivery.

| Formulation Composition | DNA Loading | Charge Ratio (+/-) | Particle Size (nm) | Polydispersity Index (PDI) |

| 50:10:38.5:1.5 (EPC(14:0):DSPC:Cholesterol:PEG-lipid) | 2.9% | 9 | 151 | 0.11 |

Data sourced from a study by Michael Weiwei Meanwell, University of British Columbia, 2014.[3]

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.[7]

Materials:

-

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

-

Helper lipids (e.g., DSPC, Cholesterol)

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and any helper lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[8]

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Sizing:

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter for drug delivery systems. It is the percentage of the drug that is successfully entrapped within the liposomes.

Materials:

-

Drug-loaded liposome suspension

-

Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)

-

Appropriate buffer for elution

-

Spectrophotometer or other analytical instrument for drug quantification

Procedure:

-

Separate the encapsulated drug from the unencapsulated (free) drug using size exclusion chromatography. The larger liposomes will elute first, followed by the smaller, free drug molecules.[10]

-

Collect the fraction containing the liposomes.

-

Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol) or a detergent.

-

Quantify the amount of drug in the disrupted liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Drug Release Study

This protocol assesses the rate at which the encapsulated drug is released from the liposomes over time.

Materials:

-

Drug-loaded liposome suspension

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Release medium (e.g., PBS at 37°C)

-

Shaking water bath or incubator

-

Analytical instrument for drug quantification

Procedure:

-

Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

-

Immerse the dialysis bag in a known volume of the release medium, maintained at 37°C with gentle stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots.

-

Plot the cumulative percentage of drug released as a function of time.

Visualizing the Process: Diagrams

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

Caption: Workflow for the preparation of drug-loaded cationic liposomes using this compound.

Caption: Cellular uptake and intracellular trafficking of this compound-based liposomes.

Conclusion

This compound is a valuable asset in the field of drug delivery, offering a versatile platform for the formulation of cationic liposomes. Its favorable safety profile and efficiency in encapsulating and delivering a range of therapeutic agents underscore its potential. A thorough understanding of its mechanism of action, from liposome formation to intracellular drug release, is essential for the rational design and optimization of novel drug delivery systems. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to harness the full potential of this compound in their endeavors. Further research to expand the quantitative dataset for various drug classes and formulations will continue to refine our understanding and application of this promising cationic lipid.

References

- 1. Comparative Properties and Methods of Preparation of Lipid Vesicles (Liposomes) | Annual Reviews [annualreviews.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]

- 6. brieflands.com [brieflands.com]

- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

14:0 EPC chloride role as a synthetic cationic lipid

An In-depth Technical Guide to 14:0 EPC Chloride: A Synthetic Cationic Lipid for Drug Delivery

Introduction

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (this compound), a member of the O-alkyl phosphatidylcholines class, is a synthetic cationic lipid increasingly utilized in the field of drug delivery.[1][2] As one of the first chemically stable triesters derived from biological lipid structures, 14:0 EPC is composed of biological metabolites linked by ester bonds, rendering it biodegradable and associated with low toxicity.[1][2][3] Its fixed positive charge, conferred by the ethylphosphocholine headgroup, facilitates the encapsulation and delivery of anionic therapeutic payloads such as nucleic acids (DNA, mRNA, siRNA).[4] This guide provides a comprehensive overview of the physicochemical properties, formulation strategies, experimental protocols, and biological activities of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | References |

| Chemical Name | 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride | [2] |

| Synonyms | 14:0 EPC (Cl Salt), DMEPC | [6] |

| Molecular Formula | C38H77NO8PCl | [3] |

| Molecular Weight | 742.45 g/mol | |

| Purity | >99% | [3] |

| Storage Temperature | -20°C | [3] |

| Melting Transition Temperature (Tm) | Estimated to be similar to DMPC (23°C) | [5] |

Formulation and Characterization of 14:0 EPC-Containing Nanoparticles

14:0 EPC is a versatile cationic lipid that can be incorporated into various nanoparticle formulations, most notably liposomes and lipid nanoparticles (LNPs), for the delivery of a wide range of therapeutic agents.

Lipid Nanoparticle (LNP) Formulations for Nucleic Acid Delivery

A prominent application of 14:0 EPC is in the formulation of LNPs for the delivery of RNA. A specific formulation has been detailed in a recent patent application for lung delivery of mRNA.[7] This formulation highlights the role of 14:0 EPC as a permanently cationic lipid in a multi-component system.

| Component | Molar Percentage (%) | Role |

| 4A3-SC7 | ~19% | Ionizable Cationic Lipid |

| 14:0 EPC | ~20% | Permanently Cationic Lipid |

| DOPE | ~19% | Helper Lipid |

| Cholesterol | ~39% | Stabilizer |

| DMG-PEG | ~3.8% | PEGylated Lipid (for stability and circulation) |

| Lipid to RNA (w/w) ratio | ~30 |

Reference:[7]

Liposomal Formulations for Small Molecule Delivery

While specific data for 14:0 EPC in small molecule delivery is limited, studies on the closely related DMPC (14:0 PC) provide valuable insights into the impact of formulation parameters on drug encapsulation and release. The inclusion of cholesterol is a key factor in modulating the properties of liposomes.

The following table, adapted from studies on fluoxetine-loaded liposomes, illustrates the effect of cholesterol content on the encapsulation efficiency and release of a model drug from liposomes containing a 14-carbon chain phospholipid.

| Main Lipid:Cholesterol (molar ratio) | Encapsulation Efficiency (%) | Cumulative Release after 48h (%) |

| 90:10 | 69.5 ± 2.1 | 28.4 ± 2.1 |

| 75:25 | 72.5 ± 1.1 | 34.0 ± 4.7 |

| 60:40 | 80.1 ± 1.8 | 44.1 ± 1.6 |

Adapted from:[8]

Experimental Protocols

Synthesis of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC)

The synthesis of 14:0 EPC can be achieved through a multi-step process, with a key step being the esterification of the glycerol backbone with myristic acid. A general approach, based on the synthesis of similar phospholipids like DMPC, involves the Steglich esterification.[5][9]

Protocol: Steglich Esterification for Phospholipid Synthesis

-

Reactants: sn-glycero-3-phosphocholine (GPC), myristic acid, dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

-

Reaction: The reactants are mixed in a suitable organic solvent (e.g., chloroform).

-

Purification: The crude product is purified using techniques such as column chromatography or sequential recrystallization to remove byproducts like dicyclohexylurea (DCU).[5][9]

Preparation of 14:0 EPC-Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[10]

Protocol: Thin-Film Hydration

-

Lipid Dissolution: Dissolve 14:0 EPC and other lipid components (e.g., cholesterol, helper lipids) in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the hydration buffer should be above the Tm of the lipid with the highest Tm in the formulation.

-

Sizing: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. avantiresearch.com [avantiresearch.com]

- 3. 14:0 EPC (Cl Salt) - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. US20240285533A1 - Lipid nanoparticle compositions and uses thereof - Google Patents [patents.google.com]

- 8. brieflands.com [brieflands.com]

- 9. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Biological Landscape of 14:0 EPC Chloride: An In-depth Technical Guide on Biodegradability and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14:0 EPC chloride (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride) is a cationic lipid of significant interest in the pharmaceutical sciences, particularly for its role in the formation of liposomes for advanced drug delivery systems. While generally recognized for its favorable characteristics of being biodegradable and possessing low toxicity, a deep dive into the quantitative data and mechanistic understanding of these properties is essential for its safe and effective application. This technical guide provides a comprehensive overview of the current knowledge on the biodegradability and toxicity of this compound and structurally related cationic lipids. It outlines standardized experimental protocols for assessing these endpoints and visualizes the key signaling pathways implicated in the cellular response to cationic lipids. A notable gap in the existing literature is the absence of specific quantitative biodegradability and in-vivo toxicity data for this compound according to standardized OECD guidelines. This paper underscores the need for further research to fill these critical data gaps.

Biodegradability

The biodegradability of lipid-based drug delivery components is a critical factor in their clinical translation, ensuring they do not persist in the body and cause long-term adverse effects.

General Overview

Cationic lipids, including this compound, are generally considered to be biodegradable.[1][2][3] The ester linkages in the glycerophospholipid backbone are susceptible to enzymatic hydrolysis by phospholipases, which are ubiquitous in biological systems. A related compound, O-ethylphosphatidylcholine, has been shown to be hydrolyzed by phospholipase A2 in vitro and is metabolized by cells with a half-life of a few days.

Quantitative Biodegradability Data

A comprehensive search of the scientific literature did not yield any studies that have specifically quantified the biodegradability of this compound using standardized methods such as the OECD 301 series for ready biodegradability. While the qualitative description of being "biodegradable" is prevalent, quantitative data such as percentage degradation over a specific timeframe is not publicly available.

For context, the biodegradability of other cationic lipids used in drug delivery, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), has been investigated. DOTAP, which also contains ester bonds, is considered biodegradable, a feature that contributes to its lower toxicity profile compared to ether-linked cationic lipids like DOTMA.

Table 1: Summary of Biodegradability Data for Cationic Lipids (Analog Data)

| Compound | Biodegradation Test Method | Result | Citation |

| O-ethylphosphatidylcholine | In vitro enzymatic assay (Phospholipase A2) | Hydrolyzed | Not available |

| O-ethylphosphatidylcholine | Cell culture metabolism | Half-life of a few days | Not available |

| DOTAP | Not specified | Considered biodegradable | [4] |

Experimental Protocol: OECD 301 Ready Biodegradability

To address the existing data gap, the following experimental approach, based on the OECD 301 guidelines, is recommended for assessing the ready biodegradability of this compound.

Objective: To determine the ready biodegradability of this compound in an aerobic aqueous medium.

Principle: A small amount of the test substance is incubated in a mineral medium with a mixed population of microorganisms. The degradation of the substance is followed by measuring the consumption of oxygen or the production of carbon dioxide over a 28-day period.

Recommended Test Method: OECD 301F (Manometric Respirometry Test) is suitable for water-soluble and insoluble compounds.

Methodology:

-

Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent if necessary, ensuring the solvent itself is not toxic to the microorganisms and does not significantly contribute to oxygen demand.

-

Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial source. The inoculum should be fresh and properly acclimatized.

-

Test Vessels: Set up manometric respirometry bottles containing the mineral medium, the inoculum, and the test substance at a concentration typically between 2 and 10 mg/L.

-

Controls:

-

Blank control: Inoculum and mineral medium only (to measure endogenous respiration).

-

Reference control: A readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

-

Toxicity control: Test substance plus the reference substance to check for inhibitory effects of the test substance on the microorganisms.

-

-

Incubation: Incubate the sealed bottles in the dark at a constant temperature (20 ± 1 °C) with continuous stirring for 28 days.

-

Measurement: Monitor the oxygen consumption in each bottle over the 28-day period using a respirometer.

-

Data Analysis: Calculate the percentage of biodegradation based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of this compound. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Workflow for Biodegradability Testing

References

The Influence of Chloride Ions on the Self-Assembly of 14:0 EPC into Liposomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0 EPC or DMPC) into liposomes, with a specific focus on the role of chloride ions in this process. This document details the underlying mechanisms, experimental protocols for preparation and characterization, and quantitative data on the physicochemical properties of the resulting liposomes.

Introduction: The Role of Ions in Liposome Formation

Liposomes, spherical vesicles composed of one or more phospholipid bilayers, are fundamental structures in drug delivery and biomedical research. The self-assembly of phospholipids like 14:0 EPC in aqueous solutions is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrophobic lipid tails and water molecules. While this process is inherent to the amphipathic nature of the lipids, the composition of the aqueous medium, particularly the presence of ions, can significantly influence the characteristics of the resulting liposomes.

Chloride (Cl⁻), a ubiquitous anion in biological systems and a common component of buffer solutions, plays a nuanced role in the formation and stability of phosphocholine-based liposomes. While not directly incorporated into the lipid structure, chloride ions, along with their counter-ions (e.g., sodium, Na⁺), modulate the electrostatic environment at the lipid-water interface, thereby affecting the packing of phospholipid molecules, the surface charge of the liposomes, and their overall stability. Understanding these interactions is critical for the rational design and formulation of liposomal drug delivery systems with desired physicochemical properties.

Mechanism of 14:0 EPC Self-Assembly and the Influence of Chloride

The self-assembly of 14:0 EPC into liposomes is a thermodynamically driven process. In an aqueous environment, the hydrophobic acyl chains of the DMPC molecules aggregate to minimize their exposure to water, while the hydrophilic phosphocholine headgroups orient towards the aqueous phase. This arrangement leads to the formation of bilayer sheets that spontaneously close to form spherical liposomes.

The presence of chloride ions, typically from salts like sodium chloride (NaCl), influences this process through several mechanisms:

-

Counterion Screening: The zwitterionic phosphocholine headgroup of DMPC has both a negatively charged phosphate group and a positively charged choline group. While electrically neutral overall, these charges create a dipole at the membrane surface. In the presence of an electrolyte like NaCl, Na⁺ ions can be attracted to the phosphate region, while Cl⁻ ions accumulate at the membrane surface, effectively screening the surface charges.[1][2] This screening effect can reduce the electrostatic repulsion between the headgroups, allowing for tighter packing of the lipid molecules.

-

Alteration of Hydration Layer: Ions in the aqueous solution can alter the structure of the water molecules in the hydration layer surrounding the lipid headgroups. This can impact the intermolecular interactions between lipid molecules and influence the fluidity and stability of the resulting bilayer.

-

Influence on Vesicle Fusion: High concentrations of salts can promote the fusion of smaller vesicles into larger ones.[3] This is attributed to the reduction of the electrostatic barrier between approaching vesicles due to charge screening.

The following diagram illustrates the proposed influence of sodium and chloride ions on the DMPC lipid membrane during self-assembly.

Caption: Influence of NaCl on DMPC Liposome Formation.

Quantitative Data on Liposome Characteristics

The following tables summarize quantitative data on the physicochemical properties of DMPC liposomes prepared in the presence of sodium chloride.

Table 1: Effect of NaCl Concentration on DMPC Liposome Size and Polydispersity Index (PDI)

| NaCl Concentration (mM) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

| 0 (in water) | ~100-200 | ~0.1-0.3 | [4] |

| 10 | ~100-110 | ~0.1-0.2 | [3] |

| 50 | May show slight increase in size | Variable | [5] |

| 150 (PBS) | ~100-150 | ~0.1-0.2 | [6] |

| >500 | Significant increase in size due to aggregation | >0.5 | [4] |

Table 2: Effect of NaCl Concentration on DMPC Liposome Zeta Potential

| NaCl Concentration (mM) | Zeta Potential (mV) | Reference |

| 0 (in water) | -2 to -5 (near neutral) | [5] |

| 10 | Slightly more negative than in water | [5] |

| 50 | Approaches zero | [5] |

| 100 | Close to zero | [5] |

Table 3: Effect of Ions on the Main Phase Transition Temperature (Tm) of DMPC Liposomes

| Ion Concentration | Main Phase Transition Temperature (Tm) (°C) | Reference |

| Pure Water | ~23-24 | [7] |

| 150 mM NaCl + 20 mM MgCl₂ | 23.6 | [8] |

| Increasing monovalent cations (e.g., Na⁺, K⁺) | Can slightly lower Tm | [9] |

| Divalent cations (e.g., Ca²⁺, Mg²⁺) | Can increase Tm | [9] |

Experimental Protocols

Detailed methodologies for the preparation and characterization of 14:0 EPC (DMPC) liposomes are provided below.

Liposome Preparation by Thin-Film Hydration Method

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized.[10][11]

Materials:

-

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl with desired NaCl concentration)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath

Procedure:

-

Dissolve a known amount of DMPC in the organic solvent in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

-

Remove the organic solvent using a rotary evaporator. The water bath temperature should be kept above the phase transition temperature of DMPC (~24°C). This will create a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

-

Hydrate the dry lipid film by adding the aqueous hydration buffer (pre-heated to a temperature above the Tm of DMPC).

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of MLVs.

-

For a more uniform size distribution, the resulting liposome suspension can be downsized by sonication or extrusion.

The following diagram outlines the workflow for the thin-film hydration method.

Caption: Workflow for Liposome Preparation.

Liposome Characterization

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. It also allows for the determination of the zeta potential, which is an indicator of the surface charge and stability of the liposomes.[12][13][14][15][16]

Materials:

-

Liposome suspension

-

Appropriate buffer for dilution (e.g., 10 mM NaCl)

-

DLS instrument (e.g., Malvern Zetasizer)

-

Cuvettes (for size measurement)

-

Folded capillary cells (for zeta potential measurement)

Procedure for Size Measurement:

-

Dilute the liposome suspension with the appropriate buffer to a suitable concentration for DLS measurement (to avoid multiple scattering effects).

-

Transfer the diluted sample into a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, viscosity of the dispersant).

-

Perform the measurement to obtain the intensity-weighted size distribution, mean hydrodynamic diameter, and PDI.

Procedure for Zeta Potential Measurement:

-

Dilute the liposome sample in a low conductivity buffer (e.g., 10 mM NaCl) to an appropriate concentration.[17]

-

Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

-

Place the cell into the instrument.

-

Set the instrument parameters (e.g., temperature, dielectric constant of the dispersant).

-

Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

TEM provides direct visualization of the liposomes, allowing for the assessment of their size, shape, and lamellarity.[18][19][20][21][22]

Materials:

-

Liposome suspension

-

TEM grids (e.g., formvar/carbon-coated copper grids)

-

Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)

-

Filter paper

Procedure (Negative Staining):

-

Place a drop of the diluted liposome suspension onto a TEM grid.

-

Allow the liposomes to adsorb for a few minutes.

-

Wick away the excess liquid with a piece of filter paper.

-

Apply a drop of the negative staining agent to the grid for a few minutes.

-

Remove the excess stain with filter paper.

-

Allow the grid to air-dry completely.

-

Image the grid using a transmission electron microscope.

DSC is used to measure the thermotropic phase behavior of the lipid bilayers, specifically the main phase transition temperature (Tm) from the gel phase to the liquid-crystalline phase.[23][24][25][26][27]

Materials:

-

Concentrated liposome suspension

-

DSC instrument

-

Hermetic aluminum pans

Procedure:

-

Accurately weigh a small amount of the concentrated liposome suspension into a DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected Tm of DMPC.

-

Record the heat flow as a function of temperature to obtain a thermogram. The peak of the endothermic transition corresponds to the Tm.

The following diagram illustrates the general workflow for liposome characterization.

Caption: Liposome Characterization Workflow.

Conclusion

The self-assembly of 14:0 EPC into liposomes is a robust process that can be significantly modulated by the ionic environment. Chloride ions, in conjunction with their counter-ions, influence the electrostatic interactions at the lipid bilayer surface, leading to changes in lipid packing, vesicle size, and surface charge. A thorough understanding of these effects, coupled with standardized experimental protocols for liposome preparation and characterization, is essential for the development of stable and effective liposomal formulations for various biomedical applications. This guide provides a foundational framework for researchers and drug development professionals working in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of interaction of monovalent ions with phosphatidylcholine lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of salt solution on the physicochemical properties and in vitro/ in vivo expression of mRNA/LNP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. tandfonline.com [tandfonline.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrostatic effects on lipid phase transitions: membrane structure and ionic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. azonano.com [azonano.com]

- 13. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- 14. news-medical.net [news-medical.net]

- 15. scispace.com [scispace.com]

- 16. usp.org [usp.org]

- 17. researchgate.net [researchgate.net]

- 18. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 19. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. AFM, ESEM, TEM, and CLSM in liposomal characterization: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 23. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 24. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. functmaterials.org.ua [functmaterials.org.ua]

- 27. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Ethylphosphocholine Head Group in 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC), a cationic lipid increasingly utilized in drug delivery and biomedical research. The focus is on the unique characteristics imparted by its ethylphosphocholine head group, with detailed data, experimental protocols, and an exploration of its biological interactions.

Core Concepts: Understanding 14:0 EPC and its Ethylphosphocholine Head Group

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) is a synthetic cationic phospholipid.[1] Structurally, it consists of a glycerol backbone esterified with two myristic acid chains (14 carbons each) at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position, which is further ethylated. This ethylation confers a permanent positive charge to the phosphate group, classifying 14:0 EPC as a cationic lipid.[2] This positive charge is a key determinant of its function, particularly in its interaction with negatively charged biological molecules like nucleic acids.

The ethylphosphocholine head group distinguishes 14:0 EPC from its non-ethylated counterpart, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). This modification significantly influences the lipid's physicochemical properties and its behavior in biological systems. O-alkyl phosphatidylcholines, such as 14:0 EPC, are noted for being chemically stable tri-esters of biological lipid structures and were among the first cationic derivatives of phospholipids composed entirely of biological metabolites linked with ester bonds.[2] These lipids are characterized by their low toxicity and biodegradability.[1]

Physicochemical Properties of 14:0 EPC

Quantitative data for 14:0 EPC and its non-ethylated analog, DMPC, are summarized below. These parameters are critical for designing lipid-based formulations and predicting their in vivo behavior.

| Property | 14:0 EPC (Chloride Salt) | 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | References |

| Molecular Formula | C₃₈H₇₇NO₈PCl | C₃₆H₇₂NO₈P | [1] |

| Molecular Weight | 742.447 g/mol | 677.9 g/mol | [1] |

| CAS Number | 186492-53-5 | 18194-24-6 | [1] |

| Physical State | Powder | Solid | [1] |

| Storage Temperature | -20°C | -20°C | [1] |

| Phase Transition Temperature (Tm) | Not explicitly found for 14:0 EPC. | 24°C | [3] |

| Critical Micelle Concentration (CMC) | Not explicitly found for 14:0 EPC. For C14-chain cationic surfactants, it is in the millimolar range. | Not applicable (forms bilayers) | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 14:0 EPC and its formulation into liposomes for transfection applications.

The synthesis of 14:0 EPC can be achieved in a two-step process: first, the synthesis of the DMPC backbone, followed by the ethylation of the phosphocholine head group.

Step 1: Synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

This procedure is adapted from a general method for synthesizing 1,2-diacyl-sn-glycero-3-phosphocholines.[5][6]

-

Materials: sn-glycero-3-phosphocholine (GPC), myristic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), chloroform, methanol, silica gel.

-

Procedure:

-

Prepare a silica-GPC complex by dissolving GPC in methanol and adding it dropwise to silica gel. Concentrate the mixture under vacuum.

-

In a reaction flask, combine the silica-GPC complex, myristic acid, DCC, and DMAP in chloroform.

-

Purge the flask with nitrogen, seal, and heat at approximately 45°C with stirring for 72 hours.

-

After the reaction, filter the mixture to remove the silica and by-products.

-

Purify the crude DMPC using column chromatography on silica gel with a chloroform/methanol gradient.

-

Evaporate the solvent to obtain pure DMPC.

-

Step 2: Ethylation of DMPC to form 14:0 EPC

This one-step reaction is based on the ethylation of phosphatidylcholines.[2]

-

Materials: Purified DMPC, ethyl trifluoromethanesulfonate (ethyl triflate), a suitable organic solvent (e.g., chloroform).

-

Procedure:

-

Dissolve the purified DMPC in the organic solvent in a reaction vessel.

-

Add ethyl trifluoromethanesulfonate to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, purify the 14:0 EPC by silica gel chromatography to remove any unreacted DMPC and by-products.

-

The final product can be obtained as a chloride salt by an ion exchange step if desired.

-

The thin-film hydration method followed by extrusion is a common technique for preparing unilamellar liposomes.[7][8]

-

Materials: 14:0 EPC, co-lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE or cholesterol), chloroform, phosphate-buffered saline (PBS), mini-extruder, polycarbonate membranes (e.g., 100 nm pore size).

-

Procedure:

-

Dissolve 14:0 EPC and the co-lipid (a common molar ratio is 1:1) in chloroform in a round-bottom flask.

-

Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with PBS by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).

-

For size homogenization, subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension through a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder to form small unilamellar vesicles (SUVs).

-

The resulting liposome solution can be stored at 4°C.

-

This is a general protocol for transfecting mammalian cells with plasmid DNA using cationic liposomes. Optimization for specific cell types and nucleic acids is recommended.

-

Materials: 14:0 EPC liposomes, plasmid DNA, serum-free cell culture medium (e.g., Opti-MEM), complete cell culture medium, mammalian cells.

-

Procedure:

-

Seed the cells in a multi-well plate and grow to 70-90% confluency.

-

In a sterile tube, dilute the plasmid DNA in serum-free medium.

-

In a separate sterile tube, dilute the 14:0 EPC liposome suspension in serum-free medium.

-

Combine the diluted DNA and diluted liposomes, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes (lipid-DNA complexes).

-

Wash the cells with serum-free medium.

-

Add the lipoplex-containing medium to the cells and incubate for 4-6 hours at 37°C in a CO₂ incubator.

-

After the incubation, replace the transfection medium with fresh complete culture medium.

-

Assay for gene expression at an appropriate time point (e.g., 24-72 hours post-transfection).

-

The Ethylphosphocholine Head Group: A Comparative Analysis

The addition of an ethyl group to the phosphate of the phosphocholine head group has several important consequences for the lipid's properties and function.

-

Permanent Cationic Charge: The ethylation of the phosphate group results in a permanent positive charge that is independent of pH. This is in contrast to ionizable cationic lipids, whose charge is pH-dependent. This permanent positive charge facilitates strong electrostatic interactions with negatively charged molecules like DNA and RNA, which is crucial for the formation of lipoplexes used in gene delivery.

-

Membrane Properties: The size and hydration of the head group influence the packing of lipids in a bilayer. While direct comparative studies on the biophysical properties of 14:0 EPC versus DMPC are limited, studies on other phospholipids have shown that modifications to the head group can alter membrane fluidity, phase transition temperature, and permeability.[9] For instance, the smaller head group of phosphatidylethanolamine (PE) compared to phosphatidylcholine (PC) leads to tighter packing and a higher phase transition temperature.[10] The addition of the ethyl group to the phosphocholine head group may subtly alter its hydration and steric hindrance, potentially affecting membrane properties.

-

Biological Interactions: The permanent positive charge of the ethylphosphocholine head group enhances the interaction of liposomes with the negatively charged cell surface, promoting cellular uptake.[11] Some studies suggest that cationic lipids with ethylphosphocholine head groups can be more potent in stimulating immune cells compared to those with other cationic head groups. This suggests that the specific chemistry of the head group, beyond just its charge, plays a role in its biological activity.

Signaling Pathways and Cellular Fate

The interaction of 14:0 EPC-containing liposomes with cells can trigger various cellular responses and signaling cascades.

Cationic liposomes, including those formulated with 14:0 EPC, are primarily internalized by cells through endocytosis.[11][12] The specific endocytic pathway can vary depending on the cell type and the overall formulation of the liposome but can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13][14]

-

Workflow for Liposome Uptake:

Cellular uptake and intracellular fate of 14:0 EPC liposomes.

Once inside the cell, the liposomes are trafficked through the endosomal pathway. For effective drug or gene delivery, the encapsulated cargo must escape the endosome before it fuses with the lysosome, where enzymatic degradation would occur. The cationic nature of 14:0 EPC is thought to facilitate endosomal escape through the "proton sponge" effect or by destabilizing the endosomal membrane.

Cationic lipids are not merely passive delivery vehicles; they can actively modulate intracellular signaling pathways.[5][7][15] While specific studies on 14:0 EPC are limited, research on other cationic lipids and related molecules provides insights into potential mechanisms.

-

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Cationic lipids have been shown to activate PKC and MAPK signaling cascades.[16][17] These pathways are central to a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The interaction of cationic liposomes with the cell membrane can lead to the generation of second messengers that activate these kinases. For example, some lysophosphatidylcholines with a 14:0 acyl chain have been shown to be involved in signaling.[18]

-

Inflammatory Signaling: Due to their positive charge, cationic liposomes can be recognized by cells as a "danger signal," leading to the activation of inflammatory pathways. This can involve the activation of Toll-like receptors (TLRs) and the subsequent production of pro-inflammatory cytokines.[15]

-

Hypothesized Signaling Cascade:

Potential signaling pathways modulated by 14:0 EPC liposomes.

Conclusion

The ethylphosphocholine head group of 14:0 EPC imparts a permanent cationic charge that is central to its function as a component of drug and gene delivery systems. This feature enhances its interaction with biological membranes and nucleic acids, facilitating cellular uptake and the formation of stable lipoplexes. While more research is needed to fully elucidate the specific biophysical effects of the ethyl group and the precise signaling pathways modulated by 14:0 EPC, the available data suggest that it is a versatile and biocompatible lipid with significant potential in the field of drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this promising cationic lipid.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. O-ethylphosphatidylcholine: A metabolizable cationic phospholipid which is a serum-compatible DNA transfection agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of headgroup on the physicochemical properties of phospholipid bilayers in electric fields: size matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dovepress.com [dovepress.com]

- 12. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of 1,2-diacyl-sn-glycerophosphatidylserine from egg phosphatidylcholine by phosphoramidite methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Activation of conventional protein kinase C (PKC) is critical in the generation of human neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysophosphatidylcholine 14:0 Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Protecting Alveolar Epithelial Barrier by Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of 14:0 EPC Chloride with Nucleic Acids

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the physicochemical interactions between the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC chloride) and nucleic acids. It covers the fundamental principles of complex formation, quantitative analysis techniques, and detailed experimental protocols relevant to the study of these interactions in the context of drug and gene delivery.

Introduction to this compound

1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine, commonly known as this compound, is a synthetic, biodegradable cationic lipid.[1][2] Its structure features a glycerol backbone with two 14-carbon myristoyl fatty acid chains, and a positively charged ethylphosphocholine headgroup.[1][2] This amphiphilic nature, with a permanently positive charge, makes it highly effective for interacting with and encapsulating negatively charged macromolecules like DNA and RNA.[3] Cationic lipids such as 14:0 EPC are crucial components in the development of non-viral vectors for gene therapy, mRNA vaccines, and siRNA-based therapeutics, where they facilitate the protection and cellular delivery of nucleic acids.[2][4] The low toxicity and biodegradable nature of 14:0 EPC, being composed of metabolites linked by ester bonds, further enhance its suitability for these biomedical applications.[1][2][5]

Core Principles of this compound-Nucleic Acid Interaction

The formation of stable complexes between cationic lipids like this compound and nucleic acids is a spontaneous process driven by a combination of powerful thermodynamic forces.[4] Understanding these forces is fundamental to designing effective delivery vehicles.

Key Interaction Forces:

-

Electrostatic Interactions: The primary driving force is the strong electrostatic attraction between the positively charged ethylphosphocholine headgroup of 14:0 EPC and the negatively charged phosphate backbone of nucleic acids (DNA and RNA).[4] This interaction leads to the displacement of counterions (like Na+) from the DNA backbone, resulting in a significant increase in entropy, which favorably drives the binding process.

-

Hydrophobic Interactions: As the lipid molecules coat the nucleic acid, the hydrophobic acyl chains of the lipid molecules interact with each other. This cooperative hydrophobic effect helps to shield the nonpolar lipid tails from the aqueous environment and contributes to the condensation of the nucleic acid into a more compact and stable structure.

-

Cooperativity: The binding process is highly cooperative. Once an initial lipid molecule binds, it facilitates the binding of subsequent lipid molecules nearby, leading to a rapid and efficient condensation of the entire nucleic acid molecule into a compact, nanoparticle-like structure often referred to as a "lipoplex".

This condensation is critical for therapeutic applications as it protects the nucleic acid from degradation by nucleases in the bloodstream and facilitates its uptake into target cells through endocytosis.[4]

Quantitative Analysis of the Interaction

| Parameter | Symbol | Description | Typical Technique(s) |

| Binding Affinity (Dissociation Constant) | Kd | The concentration of lipid at which half of the nucleic acid binding sites are occupied. A lower Kd indicates a stronger binding affinity. | ITC, Fluorescence Spectroscopy |

| Stoichiometry of Binding | n | The ratio of lipid molecules bound per nucleotide or base pair at saturation. | ITC |

| Enthalpy of Binding | ΔH | The heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding. It reflects the net change in bond energies. | ITC |

| Entropy of Binding | ΔS | The change in the randomness or disorder of the system upon binding. A positive ΔS, often from counter-ion release, is a major driver. | ITC |

| Gibbs Free Energy of Binding | ΔG | The overall thermodynamic potential for the binding event. A negative ΔG indicates a spontaneous interaction. Calculated from ΔG = ΔH - TΔS. | ITC |

| Structural Changes | - | Conformational changes in the nucleic acid (e.g., from B-form to A or C-form DNA) upon lipid binding. | Circular Dichroism |

Visualized Workflows and Mechanisms

Visualizing the complex processes involved in lipid-nucleic acid interactions and their study is crucial for comprehension. The following diagrams, generated using Graphviz, illustrate the core interaction mechanism, a typical experimental workflow, and the cellular delivery pathway.

Detailed Experimental Protocols

The following sections provide detailed protocols for key experiments used to characterize the interaction between this compound and nucleic acids.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact. By titrating a solution of 14:0 EPC liposomes into a solution of nucleic acid, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction from a single experiment.[6][7]

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal ITC200).[8]

-

This compound powder.

-

Desired nucleic acid (e.g., plasmid DNA, mRNA, siRNA).

-

Dialysis buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Degasser.

-

Hamilton syringe for cell loading.[8]

Methodology:

-

Liposome Preparation:

-

Dissolve this compound in chloroform in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Place the flask under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the dialysis buffer by vortexing to form multilamellar vesicles (MLVs).

-

To form small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Sample Preparation:

-

Prepare a stock solution of the nucleic acid in the dialysis buffer.

-

Accurately determine the concentrations of both the lipid vesicle suspension and the nucleic acid solution.

-

Dialyze both solutions against the same large volume of buffer overnight at 4°C to ensure the buffer is perfectly matched, which is critical to minimize heats of dilution.[9]

-

Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.[9]

-

-

Instrument Setup and Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Carefully load the nucleic acid solution (e.g., 10-50 µM) into the sample cell (~200-300 µL), avoiding bubbles.[9]

-

Load the 14:0 EPC liposome suspension (e.g., 10-20 times the nucleic acid concentration) into the injection syringe (~40-100 µL).[9]

-

Perform the titration experiment, which consists of a series of small, timed injections (e.g., 20 injections of 2 µL each) of the lipid solution into the sample cell while stirring.

-

-

Data Analysis:

-

The raw data consists of heat spikes for each injection. Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of lipid to nucleic acid.

-

Fit this binding isotherm to a suitable model (e.g., a one-site binding model) using the instrument's software to extract Kd, n, and ΔH. ΔS and ΔG can then be calculated.

-

Fluorescence Spectroscopy

Principle: This technique uses fluorescent probes to monitor the binding event. An intercalating dye (like ethidium bromide or SYBR Green) that fluoresces strongly when bound to double-stranded DNA can be used. As the cationic lipid binds and condenses the DNA, the dye is displaced or its environment is altered, leading to a change (typically quenching) in fluorescence intensity.

Materials:

-

Spectrofluorometer with temperature control.

-

This compound liposomes.

-

dsDNA (e.g., calf thymus DNA or a specific plasmid).

-

Fluorescent intercalating dye (e.g., Ethidium Bromide).

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5).

Methodology:

-

Sample Preparation:

-

Prepare a solution of dsDNA at a fixed concentration (e.g., 10 µM) in the reaction buffer.

-

Add the fluorescent dye to the DNA solution at a concentration where the fluorescence signal is stable and robust, and allow it to equilibrate.

-